3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the pyrazole ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the pyrazole ring.
Amidation: Formation of the amide bond between the pyrazole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted pyrazoles: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Use in the production of agrochemicals or other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE would depend on its specific biological target. It may interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate its exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-1H-pyrazol-1-yl)-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
- 3-(4-Nitro-1H-pyrazol-1-yl)-N~1~-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
Uniqueness
The presence of both a chlorine and a nitro group on the pyrazole ring makes 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H13ClN6O3 |
---|---|
Molekulargewicht |
312.71 g/mol |
IUPAC-Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-(1,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C11H13ClN6O3/c1-7-9(5-13-16(7)2)14-10(19)3-4-17-6-8(12)11(15-17)18(20)21/h5-6H,3-4H2,1-2H3,(H,14,19) |
InChI-Schlüssel |
RDXDDIOVMKHHIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1C)NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.